molecular formula C18H16ClNO4 B2708521 7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 904812-11-9

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2708521
CAS No.: 904812-11-9
M. Wt: 345.78
InChI Key: UNUCYYSLHWZFPA-UHFFFAOYSA-N
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Description

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the condensation of 7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with 4-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine: This compound shares a similar structure but has a quinoline core instead of an isochromene core.

    7-chloro-4-hydroxyquinoline: Another related compound with a quinoline core and a hydroxyl group.

Uniqueness

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties compared to its quinoline analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-chloro-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-23-14-7-5-13(6-8-14)20-17(21)16-9-11-3-4-12(19)10-15(11)18(22)24-16/h3-8,10,16H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCYYSLHWZFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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